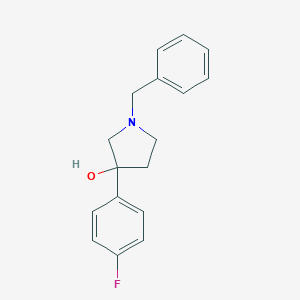![molecular formula C18H19N3O3 B295221 Ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B295221.png)
Ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, commonly known as EBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBP is a complex organic molecule that has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology.
作用機序
The exact mechanism of action of EBP is not fully understood, but it is believed to act on the GABAergic system in the brain. EBP has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and antidepressant effects. In addition, EBP has been shown to modulate the activity of glutamate receptors, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
EBP has been shown to have a number of biochemical and physiological effects in animal models. EBP has been shown to increase the levels of GABA in the brain, which could explain its anxiolytic and antidepressant effects. In addition, EBP has been shown to modulate the activity of glutamate receptors, which could explain its neuroprotective effects. EBP has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
EBP has a number of advantages for lab experiments. It is a novel compound that has not been extensively studied, which means that there is a lot of potential for new discoveries. EBP has also been shown to have a number of potential therapeutic applications, which could make it a valuable tool for drug discovery. However, there are also limitations to working with EBP. The synthesis of EBP is a complex process that requires expertise in organic chemistry. In addition, EBP is a relatively new compound, which means that there is still a lot to learn about its properties and potential applications.
将来の方向性
There are many potential future directions for research on EBP. One area of research could focus on the development of new synthetic methods for EBP that are more efficient and cost-effective. Another area of research could focus on the therapeutic applications of EBP, particularly in the areas of anxiety, depression, and neurodegenerative diseases. In addition, future research could focus on the mechanism of action of EBP and its effects on the GABAergic and glutamatergic systems in the brain. Finally, future research could focus on the development of new analogs of EBP that have improved properties and potential applications.
合成法
The synthesis of EBP involves a multi-step process that requires expertise in organic chemistry. The initial step involves the synthesis of 2-(4-piperidyl) benzofuran, which is then reacted with 4-chloropyrimidine to form 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. The final step involves the esterification of the carboxylic acid with ethyl alcohol to produce EBP. The synthesis of EBP is a complex process that requires careful attention to detail and precise control of reaction conditions to achieve high yields.
科学的研究の応用
EBP has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology. EBP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In addition, EBP has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EBP has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
ethyl 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-23-18(22)12-7-9-21(10-8-12)17-16-15(19-11-20-17)13-5-3-4-6-14(13)24-16/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMLKVIZCNOQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)

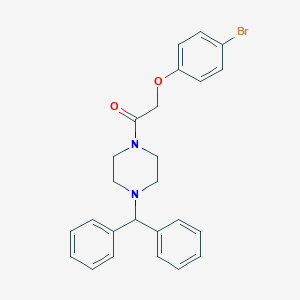
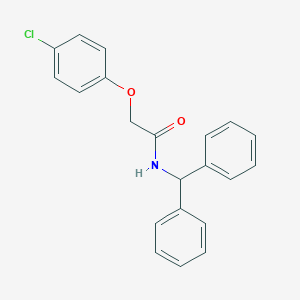
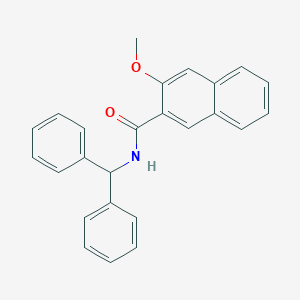
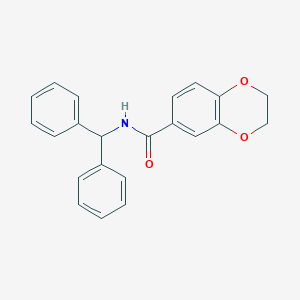

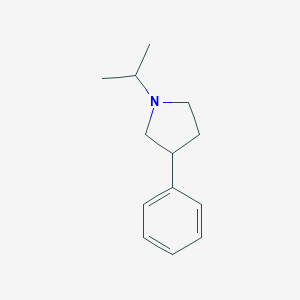
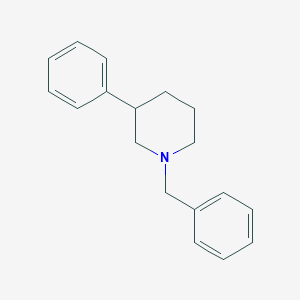
![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)

![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
